molecular formula C11H15N5O5 B12387689 1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12387689
M. Wt: 297.27 g/mol
InChI Key: IILNRKXSQPBELC-LCFZEIEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a chemical compound known for its significant biological activity. It is a potent nucleoside reverse transcriptase inhibitor (NRTI) with antiviral properties, particularly against HIV, HBV, and HCV .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves multiple stepsThe reaction conditions typically involve the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high yield and purity. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as amines, carbonyl compounds, and substituted pyrimidines .

Scientific Research Applications

1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV. It incorporates into the viral DNA, causing chain termination and preventing the virus from replicating. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral replication .

Properties

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H15N5O5/c1-5-4-16(11(19)14-9(5)18)10-8(20-2)7(17)6(21-10)3-13-15-12/h4,6-8,10,17H,3H2,1-2H3,(H,14,18,19)/t6-,7?,8+,10-/m1/s1

InChI Key

IILNRKXSQPBELC-LCFZEIEZSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CN=[N+]=[N-])O)OC

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)OC

Origin of Product

United States

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